Pent-3-enal

Catalysis Biomass Valorization Green Chemistry

Pent-3-enal (3-pentenal) is a five-carbon α,β-unsaturated aldehyde, produced primarily as a by-product in the Rh-catalyzed hydroformylation of 1,3-butadiene. Its reactivity and physical properties position it as a versatile intermediate in organic synthesis, particularly as a feedstock for isomerization to higher-value 2-pentenal and as a participant in [4+2] cycloadditions.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 5604-55-7
Cat. No. B15050306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-3-enal
CAS5604-55-7
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC=CCC=O
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h2-3,5H,4H2,1H3/b3-2+
InChIKeyWUCQRXWCJPCWTQ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-3-enal (CAS 5604-55-7) – Properties, Procurement, and Differential Value


Pent-3-enal (3-pentenal) is a five-carbon α,β-unsaturated aldehyde, produced primarily as a by-product in the Rh-catalyzed hydroformylation of 1,3-butadiene . Its reactivity and physical properties position it as a versatile intermediate in organic synthesis, particularly as a feedstock for isomerization to higher-value 2-pentenal and as a participant in [4+2] cycloadditions.

Why Pent-3-enal Cannot Be Interchanged with Common C5 Aldehydes in Synthesis or Formulation


Pent-3-enal exhibits a unique combination of a non-conjugated double bond and terminal aldehyde functionality. This structure dictates distinct chemical behavior: it is not simply an unsaturated analog of pentanal. Unlike its conjugated isomer 2-pentenal, pent-3-enal lacks a stable enolate and is not widely used in flavors . Critically, in downstream hydroformylation, it diverges sharply from its isomer 4-pentenal, leading to branched dialdehydes rather than linear adipic aldehyde . These differences preclude straightforward substitution in both chemical manufacturing and product formulation.

Quantitative Differentiation Guide for Pent-3-enal Procurement


Byproduct Valorization via Isomerization to 2-Pentenal

Pent-3-enal is a low-value byproduct of 1,3-butadiene hydroformylation (e.g., 39-52% selectivity ). Its value can be significantly enhanced by isomerization to 2-pentenal, a high-value flavor and fragrance agent. This reaction is an equilibrium process with a calculated constant K ≈ 5 at 250 °C, favoring 2-pentenal .

Catalysis Biomass Valorization Green Chemistry

Divergent Fate in Hydroformylation: 3-Pentenal vs. 4-Pentenal

During the hydroformylation of 1,3-butadiene, the primary monoaldehyde products are 3-pentenal and 4-pentenal . Their subsequent reactivity is sharply different: 4-pentenal undergoes a second hydroformylation to produce linear adipic aldehyde, a key nylon monomer precursor. In contrast, 3-pentenal leads to branched dialdehydes and pentanal, representing an unproductive pathway . This is due to the stability of an η³-crotyl intermediate derived from 3-pentenal, which does not lead to the desired bis-hydroformylation product .

Homogeneous Catalysis Adipic Aldehyde Synthesis Reaction Selectivity

Regulatory and Sensory Differentiation from 2-Pentenal

Despite being a structural isomer of 2-pentenal, which possesses a desirable fruit-like aroma , 3-pentenal is not permitted for use in flavors or fragrances. Authoritative databases explicitly list 3-pentenal as 'not for fragrance use' and 'not for flavor use' .

Flavor and Fragrance Regulatory Compliance Sensory Science

Validated Application Scenarios for Pent-3-enal Based on Quantitative Evidence


Catalytic Upgrading of Hydroformylation Byproducts to High-Value Flavorants

Chemical manufacturers producing 1,6-hexanedial or adipic aldehyde via butadiene hydroformylation generate substantial quantities of 3-pentenal as a low-value byproduct (up to 52% selectivity ). Based on the established isomerization equilibrium (K = 5 at 250°C ), this waste stream can be valorized in a dedicated catalytic reactor to produce 2-pentenal, a compound with direct commercial applications in the flavor and fragrance industry . This process transforms a liability into a profitable co-product stream, improving overall process economics and sustainability.

Precursor for Branched Dialdehyde Synthesis via Tandem Hydroformylation

Pent-3-enal's unique reactivity in hydroformylation, stemming from the formation of a stable η³-crotyl intermediate , makes it an ideal starting material for synthesizing branched C6 dialdehydes. Unlike 4-pentenal, which yields the linear adipic aldehyde, 3-pentenal directs the second hydroformylation step toward branched products . This pathway is valuable for developing novel branched-chain monomers, plasticizers, and specialty chemicals where a defined, non-linear architecture is required. Researchers should procure 3-pentenal specifically when targeting this branching effect.

Model Substrate for α,β-Unsaturated Aldehyde Isomerization Studies

The isomerization of 3-pentenal to 2-pentenal over amorphous SiO₂ has been well-characterized, with defined kinetics and equilibrium constants (K ≈ 5 at 250°C ). This makes the compound a benchmark substrate for testing new heterogeneous catalysts designed for CC bond-shift isomerizations of unsaturated aldehydes . Furthermore, its reactivity as a dienophile in Diels-Alder [4+2] cycloadditions provides a well-defined system for probing substituent effects and stereoselectivity. Academic and industrial labs should procure high-purity 3-pentenal for these fundamental and applied catalysis studies.

Synthetic Building Block for Natural Product Analogs and Pheromones

As a naturally occurring green leaf volatile (GLV) found in plant species and tobacco smoke , 3-pentenal serves as a key intermediate for synthesizing complex natural products and pheromone analogs. Its terminal aldehyde group and internal double bond provide orthogonal synthetic handles for sequential transformations, including oxidation, reduction, and cross-coupling. While not used directly in flavors, its role as a plant defense signaling compound makes it a valuable standard for analytical chemistry and a precursor in the semi-synthesis of more complex GLV derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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